(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid
Overview
Description
“(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of Grignard reagents or through lithium–halogen exchange . The tert-butoxycarbonyl (Boc) group can be used for nitrogen-containing heterocycles such as pyrroles, indoles, azaindoles, and pyrazoles where the N-Boc-protected pyrroles and indole S18-1 are selectively borylated into the 3 position .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CC(C)(C)OC(=O)N1C=C(C)C(=N1)B(O)O
.
Chemical Reactions Analysis
Boronic acids are known to undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . They can also be involved in Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
Organic Synthesis Applications
This compound is widely used in organic synthesis, particularly in the protection of amine groups and the formation of guanidines. Its utility stems from its ability to undergo smooth reactions with amines, providing a protective layer that can be easily removed under mild conditions. This characteristic is crucial for synthesizing complex molecules, especially in peptide synthesis where protecting groups are essential for stepwise construction of the molecule. For instance, it has been employed as an electrophilic reagent for the transformation of solution phase and solid phase amines to protected guanidines, showcasing its versatility and efficiency in synthetic chemistry (Robinson, 2003).
Polymer Materials Chemistry
In polymer materials chemistry, the tert-butoxycarbonyl (BOC) group, a component of the compound , plays a critical role in the protection of functional groups during the polymerization process. This application is particularly relevant in the synthesis of methacrylate polymers, where the BOC group ensures the stability and integrity of the polymer's functional units. The thermal decomposition of such polymers has been studied, revealing that the BOC group can be quantitatively removed, leading to the formation of polymers with desired properties (Jing, Suzuki, & Matsumoto, 2019).
Development of New Materials
This compound is also instrumental in the development of new materials, particularly in the creation of boron-containing compounds that have applications in organic electronics and as catalysts in organic reactions. For example, the synthesis of pinacol 1-methyl-1H-pyrazole-5-boronate, derived from 1H-pyrazole, highlights the compound's role in forming biologically active compounds, demonstrating its significance in both synthetic organic chemistry and material science (Zhang Yu-jua, 2013).
Mechanism of Action
Target of Action
1-BOC-3-Methylpyrazole-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound also shows potential as a pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
Mode of Action
The compound plays a crucial role in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules . The compound’s boronic acid group is particularly important in this process, as it is readily transferred to palladium in the transmetalation step .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in the sm coupling reaction
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules. In the context of antileishmanial and antimalarial activity, one of the pyrazole derivatives synthesized using this compound displayed superior antipromastigote activity .
Action Environment
The action of 1-BOC-3-Methylpyrazole-5-boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.
Safety and Hazards
Future Directions
The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The functionalization of indoles, including the determination of their biological activities, has been the subject of considerable scientific research interest . Therefore, the study of “(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” and similar compounds could potentially lead to the development of new drugs and other chemical products in the future .
Properties
IUPAC Name |
[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O4/c1-6-5-7(10(14)15)12(11-6)8(13)16-9(2,3)4/h5,14-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGANVBFCXPIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C(=O)OC(C)(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681572 | |
Record name | [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-27-3 | |
Record name | 1-(1,1-Dimethylethyl) 5-borono-3-methyl-1H-pyrazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-3-methylpyrazole-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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